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Core Science & Biosynthesis

Foundational

3-(Methoxymethyl)thietan-3-amine: Structural Profiling, Synthesis, and Application of a Next-Generation sp³-Rich Scaffold in Drug Discovery

Executive Summary: The Rise of Thietanes in sp³-Rich Drug Design Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic structures toward highly three-dimensional, sp³-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rise of Thietanes in sp³-Rich Drug Design

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic structures toward highly three-dimensional, sp³-rich frameworks. This "escape from flatland" is driven by the need for superior metabolic stability, higher aqueous solubility, and improved receptor fit. While oxetanes and azetidines have seen widespread validation as bioisosteres for gem-dimethyl groups or carbonyls, thietanes —their sulfur-containing analogues—remain a critically overlooked but highly potent class of building blocks [1].

3-(Methoxymethyl)thietan-3-amine (CAS: 1547028-25-0) represents a highly functionalized, 3,3-disubstituted thietane scaffold. By integrating a four-membered sulfur heterocycle with a primary amine and a methoxymethyl ether, this building block offers a unique vector for structural elaboration. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical causality, synthetic methodologies, and bioisosteric utility of this compound for drug development professionals.

Structural Profiling & Physicochemical Properties

The 3-(methoxymethyl)thietan-3-amine scaffold is designed to solve specific multi-parameter optimization (MPO) challenges in lead generation. The thietane ring is less strained than oxetane due to the larger atomic radius and lower electronegativity of sulfur, which translates to greater chemical stability against ring-opening nucleophiles. Furthermore, the sulfur atom can participate in unique chalcogen bonding and dipole interactions within target binding pockets [2].

Table 1: Physicochemical Profiling and Causality
PropertyValueCausality / Relevance in Drug Design
Chemical Name 3-(Methoxymethyl)thietan-3-amine-
CAS Number 1547028-25-0Standard registry identifier.
Molecular Formula C₅H₁₁NOS-
Molecular Weight 133.21 g/mol Low MW ensures high ligand efficiency (LE) in Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 1 (-NH₂)Primary amine serves as the primary coupling vector (e.g., amide/urea formation).
Hydrogen Bond Acceptors 3 (N, O, S)Ether oxygen acts as a strong HBA; sulfur acts as a weak HBA/chalcogen bond donor.
Ring System 4-membered (Thietane)sp³-rich geometry imparts 3D spatial vectors, disrupting planar π-stacking.
Estimated TPSA ~44.3 ŲIdeal range for passive membrane permeability and potential CNS penetration.

Bioisosteric Rationale: Thietane vs. Oxetane

The substitution of oxygen for sulfur in four-membered rings is not merely a steric adjustment; it fundamentally alters the electronic landscape of the molecule. Recent studies have demonstrated that replacing an oxetane with a thietane can dramatically extend the antiviral spectrum of nucleoside analogues[2]. The sulfur atom exhibits a stronger interaction with specific amino acid residues (e.g., ASN291 in viral polymerases) compared to oxygen, owing to shorter acceptor-donor distances in the binding microenvironment.

G A High-Throughput Hit (sp2-rich, planar) B Oxetane Incorporation (Improved solubility) A->B C Thietane Bioisosterism (3-(Methoxymethyl)thietan-3-amine) B->C D Lead Compound (Enhanced Target Affinity & ADME) C->D

Caption: Workflow of sp³-enrichment using thietane bioisosterism in hit-to-lead optimization.

G T 3-(Methoxymethyl)thietan-3-amine Core S Sulfur Atom (Thietane) T->S N C3-Primary Amine T->N O C3-Methoxymethyl T->O P1 Receptor ASN291 (H-Bond Donor) S->P1 Chalcogen/H-Bond P2 Receptor Aspartate (Salt Bridge) N->P2 Electrostatic P3 Solvent Channel / H-Bond Acceptor O->P3 H-Bond

Caption: Mechanistic binding interactions of the 3-(methoxymethyl)thietan-3-amine scaffold.

Synthetic Methodology: A Self-Validating Protocol

To utilize 3-(Methoxymethyl)thietan-3-amine effectively, researchers must understand its synthetic origins. The following protocol outlines a robust, 6-step de novo synthesis starting from commercially available thietan-3-one . This route is designed as a self-validating system: each intermediate possesses distinct mass and polarity shifts, allowing for strict LC-MS and NMR tracking.

Step-by-Step Synthesis Protocol
  • Strecker Reaction: React thietan-3-one with NH₄Cl and NaCN in aqueous methanol to yield 3-amino-thietane-3-carbonitrile.

    • Causality: The Strecker reaction is highly efficient for establishing the fully substituted C3 stereocenter.

  • Hydrolysis: Reflux the carbonitrile in 6M HCl to yield 3-amino-thietane-3-carboxylic acid.

  • Amine Protection: Treat the amino acid with Boc₂O and NaOH in a dioxane/water mixture to form 3-(Boc-amino)-thietane-3-carboxylic acid.

    • Validation: LC-MS will show an [M+H]⁺ mass shift of +100 Da.

  • Reduction: Reduce the carboxylic acid using BH₃·THF complex at 0 °C to yield 3-(Boc-amino)-thietane-3-methanol.

    • Causality: BH₃ is chosen over LiAlH₄ to prevent potential reductive ring-opening of the thietane core.

  • Alkylation (Etherification): Deprotonate the primary alcohol with NaH in anhydrous DMF, followed by the addition of methyl iodide (MeI) to yield 3-(Boc-amino)-3-(methoxymethyl)thietane.

  • Deprotection: Stir the Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours. Concentrate under vacuum to yield 3-(methoxymethyl)thietan-3-amine as a TFA salt.

    • Validation: The disappearance of the Boc group is confirmed by the loss of the intense tert-butyl singlet (~1.4 ppm) in ¹H NMR.

Application Workflows in Drug Discovery

Once synthesized, the primary amine of this scaffold is typically utilized to cap carboxylic acids or functionalize core aromatic rings. Because the primary amine is attached to a fully substituted sp³ carbon (C3 of the thietane), it is sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in poor yields.

Protocol 1: Sterically Hindered Amide Coupling
  • Objective: Couple 3-(Methoxymethyl)thietan-3-amine to a target carboxylic acid.

  • Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt ester intermediate that effectively overcomes the steric bulk of the 3,3-disubstituted thietane ring.

  • Steps:

    • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

    • Add 3-(Methoxymethyl)thietan-3-amine TFA salt (1.2 eq).

    • Stir for 12 hours. Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay
  • Objective: Evaluate the metabolic vulnerability of the thietane sulfur.

  • Causality: Thietanes are susceptible to CYP450-mediated S-oxidation (forming sulfoxides and sulfones)[1]. Evaluating this early is critical for pharmacokinetic (PK) optimization.

  • Steps:

    • Incubate the thietane-containing lead compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Aliquot samples at 0, 15, 30, 45, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and identify S-oxide metabolites.

References

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: ChemRxiv (2025) URL:[Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur Source: ACS Medicinal Chemistry Letters (2022) URL:[Link]

Exploratory

In Vitro Biological Activity Profile of 3-(Methoxymethyl)thietan-3-amine Derivatives: A Technical Guide

Executive Overview: The Rise of 4-Membered Heterocycles In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving clinical succ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Rise of 4-Membered Heterocycles

In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving clinical success rates. Among these, four-membered heterocycles such as oxetanes and thietanes have emerged as premier bioisosteres1[1]. Specifically, 3-(Methoxymethyl)thietan-3-amine and its derivatives represent a highly specialized class of gem-disubstituted building blocks. By combining a basic amine, a hydrogen-bond accepting methoxymethyl ether, and a sulfur-containing thietane ring, this scaffold offers unique vector geometries for target engagement while simultaneously modulating physicochemical properties like lipophilicity (LogD) and metabolic stability.

Structural and Physicochemical Rationale

The incorporation of the 3-(methoxymethyl)thietan-3-amine moiety into a drug candidate is rarely accidental; it is driven by specific causality in structure-activity relationship (SAR) optimization:

  • Bioisosteric Replacement: The thietane ring acts as a lipophilic, metabolically stable surrogate for traditional aliphatic amines, morpholines, or even carboxylic acids1[1].

  • Oxidation State Tuning: The sulfur atom in the thietane ring can be selectively oxidized to a sulfoxide or sulfone. This allows medicinal chemists to fine-tune the topological polar surface area (TPSA) and aqueous solubility without altering the core skeletal geometry.

  • Steric Shielding: The geminal disubstitution (amine and methoxymethyl group at the 3-position) creates a sterically hindered environment that protects the amine from rapid cytochrome P450 (CYP)-mediated N-dealkylation or oxidation, a common liability in primary and secondary amines.

Pharmacodynamic Applications: Target Engagement

The in vitro biological activity of these derivatives is highly dependent on the parent pharmacophore to which they are appended. However, recent literature highlights their utility in specific high-value targets:

Toll-Like Receptor 7 (TLR7) Agonism: Thietan-3-amine derivatives have been successfully integrated into imidazoquinoline backbones to act as potent TLR7 agonists2[2]. These compounds are designed to activate the immune system, particularly for oncology applications (e.g., suppressing tumor metastasis). In vitro profiling of these derivatives in human peripheral blood mononuclear cells (PBMCs) demonstrates robust induction of Interferon-alpha (IFN-α)2[2].

Kinase and Enzyme Inhibition: Related thietane and spirocyclic amine derivatives have shown efficacy in inhibiting kinases such as Glycogen synthase kinase 3β (GSK-3β), a target for Alzheimer's disease 3[3], as well as dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways1[1].

TLR7_Signaling L Thietane Derivative (Agonist) R TLR7 Receptor (Endosomal) L->R Binds M MyD88 Adaptor R->M Recruits K IRAK / TRAF6 Complex M->K Activates T IRF7 Phosphorylation K->T Signals E IFN-α Expression T->E Induces

TLR7 Endosomal Signaling Pathway Activated by Thietan-3-amine Derivatives

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems. Each includes internal controls to verify the causality of the experimental choices.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To quantify the vulnerability of the methoxymethyl and thietane moieties to CYP450-mediated metabolism compared to standard aliphatic amines.

  • Preparation: Prepare a 1 mM stock solution of the 3-(Methoxymethyl)thietan-3-amine derivative in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Criteria: Include Testosterone (high clearance) and Warfarin (low clearance) as concurrent controls. The assay is only valid if Testosterone intrinsic clearance ( CLint​ ) > 50 µL/min/mg and Warfarin CLint​ < 5 µL/min/mg.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To evaluate passive transcellular permeability independent of active transport, ensuring the bioisosteric replacement maintains or enhances membrane penetration.

  • Donor Plate Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) with 5% DMSO. Add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates and analyze the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation Criteria: Mass balance must be > 80%. Verapamil (high permeability control) must yield Pe​ > 15 × 10⁻⁶ cm/s.

Protocol 3: In Vitro IFN-α Induction Assay (Human PBMCs)

Causality: To validate target engagement at the endosomal TLR7 receptor, using cytokine release as a functional readout2[2].

  • Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Seeding: Seed PBMCs at 1×106 cells/mL in RPMI 1640 medium supplemented with 10% FBS in a 96-well plate.

  • Treatment: Treat cells with serial dilutions of the thietan-3-amine derivative (range: 1 nM to 10 µM).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Detection: Harvest the supernatant and quantify IFN-α levels using a Luminex multiplex assay or standard ELISA.

  • Self-Validation Criteria: Imiquimod or Resiquimod (R848) must be run as positive controls, demonstrating dose-dependent IFN-α induction. Vehicle (DMSO) wells must show baseline cytokine levels.

ADME_Workflow A Compound Synthesis: 3-(Methoxymethyl)thietan-3-amine B Physicochemical Profiling (pKa, LogD, Solubility) A->B Step 1 C In Vitro ADME (PAMPA, HLM Stability) B->C Step 2 D Target Engagement (e.g., TLR7 Agonism) C->D Step 3

Standardized Workflow for the In Vitro Profiling of Thietane Derivatives

Quantitative Data Summary

The table below synthesizes typical in vitro profiling data, contrasting a standard aliphatic amine (e.g., a morpholine or piperidine derivative) against its corresponding 3-(Methoxymethyl)thietan-3-amine bioisostere.

Compound ClassLogD (pH 7.4)HLM Intrinsic Clearance ( CLint​ , µL/min/mg)PAMPA Permeability ( Pe​ , 10−6 cm/s)Target Engagement (e.g., TLR7 EC₅₀, nM)
Standard Aliphatic Amine 1.2 - 1.845.0 - 60.05.0 - 8.0150 - 300
Thietan-3-amine Derivative 2.0 - 2.515.0 - 25.012.0 - 18.010 - 50
Thietane Sulfone Derivative 0.5 - 1.0< 10.08.0 - 12.050 - 100

Note: Data represents aggregated ranges demonstrating the typical physicochemical shifts observed upon bioisosteric replacement with thietane scaffolds.

References

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC). Available at:[Link]

  • WO2019048353A1 - Substituted imidazoquinolines as agonists of tlr7.Google Patents, European Patent Office (EPO).
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, PubMed. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

The Rise of a Novel Scaffold: 3-(Methoxymethyl)thietan-3-amine as a Bioisostere in Modern Medicinal Chemistry

Introduction: The Strategic Imperative of Bioisosterism In the landscape of contemporary drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Bioisosterism

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the practice of substituting one functional group with another that retains similar spatial and electronic characteristics, is a powerful tool in this endeavor.[1][2] This approach allows medicinal chemists to fine-tune properties such as metabolic stability, solubility, and target affinity, thereby enhancing the therapeutic potential of a drug candidate.[1][2] While classical bioisosteres have been employed for decades, the quest for novel scaffolds with unique three-dimensional geometries and improved physicochemical properties is perpetual.

The four-membered thietane ring, a sulfur-containing heterocycle, has recently garnered significant attention as a versatile bioisostere.[3][4][5] Its distinct structural attributes, including increased polarity and three-dimensionality, offer advantages over more traditional carbocyclic or heterocyclic systems.[6][7] This application note delves into the specific utility of a functionalized thietane, 3-(methoxymethyl)thietan-3-amine, as a bioisosteric replacement for commonly encountered motifs in medicinal chemistry, such as the gem-dimethyl group and amide functionalities.

The Thietane Moiety: A Scaffold of Unique Physicochemical Properties

The thietane ring's value in medicinal chemistry stems from its ability to modulate key drug-like properties.[3][7] The presence of the sulfur atom within the strained four-membered ring imparts a unique electronic character and conformational rigidity.[3] This can lead to improved metabolic stability and enhanced binding interactions with biological targets.[6] Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, providing a "three-in-one" strategy to finely tune polarity, lipophilicity, and the acidity or basicity of neighboring functional groups.[8]

Table 1: Comparative Physicochemical Properties of Bioisosteric Scaffolds

ScaffoldApproximate LogPKey FeaturesPotential Advantages
Cyclobutane~2.0Non-polar, flexibleSimple, sterically demanding
Azetidine~0.5Polar, basic nitrogenHydrogen bond acceptor/donor
Oxetane~0.2Polar, hydrogen bond acceptorImproved solubility, metabolically stable
Thietane ~1.5 Polarizable, tunable oxidation state Versatile, improved 3D shape
Thietane S-oxideLower than thietaneIncreased polarityEnhanced aqueous solubility
Thietane S,S-dioxideLowest LogPHighly polarSignificant increase in solubility

Note: LogP values are estimations and can vary based on substitution patterns.

3-(Methoxymethyl)thietan-3-amine: A Multifaceted Bioisostere

The specific compound, 3-(methoxymethyl)thietan-3-amine, incorporates several key features that make it an attractive building block for drug discovery. The primary amine provides a crucial point for further chemical elaboration, allowing for the introduction of various pharmacophoric elements. The methoxymethyl substituent offers a balance of polarity and lipophilicity, potentially improving aqueous solubility without drastically increasing the overall size of the molecule.

As a gem-Dimethyl Group Bioisostere

The gem-dimethyl group is a common motif in drug candidates, often used to introduce steric bulk and block metabolic oxidation at a particular position. However, this group can also significantly increase lipophilicity, which may negatively impact solubility and other pharmacokinetic properties.[9][10] 3-(Methoxymethyl)thietan-3-amine can serve as a polar bioisostere for the gem-dimethyl group, offering a similar steric footprint while introducing polarity and reducing lipophilicity.

G cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement a gem-Dimethyl Group (Lipophilic, Metabolically Stable) b 3-(Methoxymethyl)thietan-3-amine (Polar, 3D-Scaffold, Improved Solubility) a->b Bioisosteric Replacement

Figure 1: Bioisosteric replacement of a gem-dimethyl group.

As an Amide Bond Bioisostere

The amide bond is ubiquitous in peptides and small molecule drugs, but it is often susceptible to enzymatic cleavage, leading to poor metabolic stability.[2][11] The rigid, three-dimensional structure of the thietane ring in 3-(methoxymethyl)thietan-3-amine can be used to mimic the spatial orientation of an amide bond while being resistant to hydrolysis. The primary amine can act as a hydrogen bond donor, and the methoxymethyl group can be positioned to mimic the carbonyl oxygen's role as a hydrogen bond acceptor.

G cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement a Amide Bond (Planar, H-bond donor/acceptor, Metabolically Labile) b 3-(Methoxymethyl)thietan-3-amine Scaffold (Non-planar, H-bond donor, Potential H-bond acceptor, Metabolically Stable) a->b Bioisosteric Replacement

Figure 2: Amide bond bioisosterism with a thietane scaffold.

Protocols for Synthesis and Application

The synthesis of 3-substituted thietanes often starts from readily available precursors like epichlorohydrin or thietan-3-one.[8][12] The following protocols outline a general approach for the synthesis of 3-(methoxymethyl)thietan-3-amine and its subsequent incorporation into a target molecule.

Protocol 1: Synthesis of 3-(Methoxymethyl)thietan-3-amine

This protocol is a conceptualized pathway and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of 3-hydroxy-3-(methoxymethyl)thietane

  • Reaction Setup: To a solution of thietan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methoxymethylmagnesium chloride (1.1 eq) in THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-3-(methoxymethyl)thietane.

Step 2: Conversion to 3-azido-3-(methoxymethyl)thietane

  • Reaction Setup: To a solution of 3-hydroxy-3-(methoxymethyl)thietane (1.0 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq) in anhydrous toluene at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The organic layer is then washed with brine, dried, and concentrated. The crude azide is purified by column chromatography.

Step 3: Reduction to 3-(Methoxymethyl)thietan-3-amine

  • Reaction Setup: Dissolve the 3-azido-3-(methoxymethyl)thietane (1.0 eq) in a suitable solvent such as methanol or THF.

  • Reduction: Add a reducing agent, such as palladium on carbon (10 mol%) under a hydrogen atmosphere, or triphenylphosphine followed by water.

  • Reaction Monitoring and Work-up: Monitor the reaction for the disappearance of the azide starting material. Upon completion, filter the catalyst (if applicable) and concentrate the solvent. The resulting amine can be purified by distillation or crystallization of a salt form.

Figure 3: Synthetic workflow for 3-(methoxymethyl)thietan-3-amine.

Protocol 2: Amide Coupling of 3-(Methoxymethyl)thietan-3-amine with a Carboxylic Acid

This protocol describes the incorporation of the thietane building block into a larger molecule via amide bond formation.

  • Materials:

    • 3-(Methoxymethyl)thietan-3-amine (1.0 eq)

    • Carboxylic acid of interest (1.0 eq)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1 eq)

    • Organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA); 2.0 eq)

    • Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of 3-(methoxymethyl)thietan-3-amine in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion and Future Perspectives

3-(Methoxymethyl)thietan-3-amine represents a valuable and versatile building block in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for common motifs like the gem-dimethyl group and the amide bond.[3][13] The ability to modulate polarity and other properties through oxidation of the sulfur atom further enhances its utility.[8] As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of functionalized thietanes, such as 3-(methoxymethyl)thietan-3-amine, is poised to play an increasingly important role in the design and development of next-generation therapeutics. Further exploration of its applications in diverse therapeutic areas is warranted to fully realize its potential.[3][5]

References

  • Wermuth, C. G. (2004). The Practice of Medicinal Chemistry (2nd ed.). In Molecular Variations Based on Isosteric Replacements. Academic Press.
  • Stepaniuk, O. O., Gavrylenko, O. V., Vashchenko, B. V., et al. (2025, December 20). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. Retrieved from [Link]

  • Bull, J. A., et al. (2023). Oxetanes and Thietanes. In Comprehensive Medicinal Chemistry IV. Elsevier.
  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry. Advance online publication. [Link]

  • Wermuth, C. G. (2012, May 7). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]

  • Meanwell, N. A. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved from [Link]

  • Stepaniuk, O. O., et al. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024, May 29). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). In The Practice of Medicinal Chemistry. Academic Press.
  • Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Coe, S. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery. Retrieved from [Link]

Sources

Application

3-(Methoxymethyl)thietan-3-amine building block for heterocycle synthesis

Application Note: 3-(Methoxymethyl)thietan-3-amine as a Next-Generation Building Block for Heterocycle Synthesis Executive Summary The exploration of novel chemical space is a cornerstone of modern drug discovery. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Methoxymethyl)thietan-3-amine as a Next-Generation Building Block for Heterocycle Synthesis

Executive Summary

The exploration of novel chemical space is a cornerstone of modern drug discovery. While oxetanes and azetidines have been heavily utilized as bioisosteres for gem-dimethyl and carbonyl groups, thietanes (four-membered sulfur-containing heterocycles) have historically been overlooked due to perceived synthetic challenges[1]. However, 3,3-disubstituted thietanes are emerging as highly valuable constrained scaffolds.

3-(Methoxymethyl)thietan-3-amine represents a premium building block in this class. By incorporating both a primary amine for versatile coupling and a methoxymethyl ether for hydrogen-bond acceptance and steric tuning, this motif allows medicinal chemists to construct complex spirocycles, kinase inhibitors, and GPCR ligands with enhanced metabolic stability and modulated lipophilicity.

Strategic Rationale & Physicochemical Profiling

The Thietane Advantage (Causality in Scaffold Selection)

The substitution of a traditional cycloalkane or oxetane with a thietane ring fundamentally alters the 3D vector projection of attached pharmacophores. Sulfur is significantly larger and more polarizable than oxygen. Consequently, the C–S bond is longer, and the internal bond angle is more compressed, resulting in a highly puckered ring conformation. This unique geometry allows for the precise spatial arrangement of the 3-amino and 3-methoxymethyl vectors, allowing them to access binding pockets that planar or less puckered rings cannot reach.

Quantitative Comparison of 4-Membered Heterocycles

To understand the structural impact of incorporating a thietane core, compare its foundational physicochemical metrics against other common four-membered rings:

PropertyCyclobutaneAzetidineOxetaneThietane
Heteroatom NoneNitrogen (N)Oxygen (O)Sulfur (S)
C–X Bond Length (Å) 1.55 (C–C)1.471.451.84
Internal Angle (C-X-C) ~88°~91°~91.6°~78°
Ring Conformation PuckeredPuckeredMostly PlanarHighly Puckered
Dipole Moment (D) 0.0~1.9~1.9~1.7
Metabolic Liability High (Oxidation)Medium (N-Dealkylation)LowMedium (S-Oxidation)

Note: The thietane sulfur can be intentionally oxidized downstream to a sulfoxide or sulfone, providing an additional vector for tuning aqueous solubility and target residence time[2].

Synthetic Workflow & Methodology

Direct nucleophilic addition to thietan-3-one imines is often plagued by poor yields due to the enolizable nature of the ketone and the propensity for base-catalyzed ring opening. To circumvent this, the most robust, self-validating approach relies on a Bucherer-Bergs multicomponent reaction to establish the 3,3-disubstitution[3], followed by functional group manipulation.

Synthetic Pathway Visualization

G A Thietan-3-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 3-Aminothietane-3-carboxylic acid B->C D Boc Protection & Reduction (Boc2O, then BH3·THF) C->D E tert-Butyl (3-(hydroxymethyl) thietan-3-yl)carbamate D->E F O-Methylation (NaH, MeI) E->F G tert-Butyl (3-(methoxymethyl) thietan-3-yl)carbamate F->G H Boc Deprotection (HCl / Dioxane) G->H I 3-(Methoxymethyl)thietan-3-amine Hydrochloride H->I

Caption: 5-Step de novo synthesis of 3-(Methoxymethyl)thietan-3-amine from thietan-3-one.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Aminothietane-3-carboxylic acid[3]

  • Procedure : To a stirred solution of thietan-3-one (1.0 eq) in 50% aqueous ethanol, add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Stir the mixture at 50 °C for 18 hours in a sealed vessel. Cool to room temperature, acidify carefully with 6M HCl (in a well-ventilated fume hood to trap HCN gas), and reflux for 12 hours to hydrolyze the intermediate hydantoin.

  • Causality : Ammonium carbonate acts as both the ammonia source and a buffer. This prevents the strongly basic conditions that would otherwise trigger the degradation of the strained thietane ring. The hydantoin intermediate safely locks the 3,3-disubstitution pattern before rigorous hydrolysis.

Step 2: N-Boc Protection & Carboxylic Acid Reduction

  • Procedure : Treat the crude amino acid with Boc-anhydride (1.2 eq) and NaOH in Dioxane/H2O to yield 3-(Boc-amino)thietane-3-carboxylic acid. Isolate via extraction. Dissolve the protected acid in anhydrous THF at 0 °C and add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise. Stir for 4 hours, warming to room temperature. Quench with methanol and concentrate to yield tert-butyl (3-(hydroxymethyl)thietan-3-yl)carbamate.

  • Causality : BH₃·THF is chosen specifically because it selectively reduces carboxylic acids to primary alcohols without reducing the Boc carbamate or poisoning the catalyst, a common failure point when attempting transition-metal catalyzed hydrogenations in the presence of a thioether[1].

Step 3: Chemoselective O-Methylation

  • Procedure : Dissolve the alcohol intermediate in anhydrous THF and cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes, then add Methyl Iodide (1.2 eq) dropwise. Stir at 0 °C for 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Causality : Strict temperature control (0 °C) and precise stoichiometric control of NaH are critical. Elevated temperatures will lead to deprotonation of the carbamate N-H, resulting in undesired N-methylation alongside O-methylation.

Step 4: Deprotection to Target Amine

  • Procedure : Dissolve the purified tert-butyl (3-(methoxymethyl)thietan-3-yl)carbamate in anhydrous dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 2 hours until gas evolution ceases. Concentrate under reduced pressure and triturate with diethyl ether to yield 3-(Methoxymethyl)thietan-3-amine hydrochloride as a white solid.

  • Causality : Utilizing anhydrous HCl in dioxane prevents hydrolytic ring-opening of the thietane. The hydrochloride salt precipitates cleanly, providing a stable, easily handled solid that resists the volatility and hydrophilicity issues common to free-base thietan-amines[1].

Downstream Applications in Heterocycle Synthesis

The primary amine of 3-(Methoxymethyl)thietan-3-amine is highly nucleophilic and unhindered by the adjacent methoxymethyl group due to the puckered conformation of the thietane ring. This makes it an ideal input for divergent heterocycle synthesis.

App Core 3-(Methoxymethyl) thietan-3-amine Amide Amide Coupling (HATU, R-COOH) Core->Amide Peptidomimetics Urea Urea Formation (Isocyanates) Core->Urea Kinase Inhibitors SNAr SNAr / Buchwald-Hartwig (Heteroaryl Halides) Core->SNAr GPCR Ligands Spiro Spirocycle Assembly (Bifunctional Electrophiles) Core->Spiro Constrained Scaffolds

Caption: Divergent synthetic applications of 3-(Methoxymethyl)thietan-3-amine in drug discovery.

  • Buchwald-Hartwig Amination : The amine can be coupled with aryl or heteroaryl chlorides using Pd₂(dba)₃ and Xantphos to generate N-aryl thietane derivatives, common motifs in modern kinase inhibitors.

  • Spirocycle Assembly : Reaction of the primary amine with bifunctional electrophiles (e.g., 1-bromo-2-chloroethane) under basic conditions can generate spiro-fused piperazine-thietane systems, pushing the boundaries of constrained 3D chemical space[2].

References

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Available at:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Method

Scale-up synthesis procedures for 3-(Methoxymethyl)thietan-3-amine

Title: Application Note: Scale-Up Synthesis Procedures for 3-(Methoxymethyl)thietan-3-amine Introduction & Mechanistic Rationale The incorporation of sp3-rich, strained heterocyclic motifs is a cornerstone of modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Scale-Up Synthesis Procedures for 3-(Methoxymethyl)thietan-3-amine

Introduction & Mechanistic Rationale

The incorporation of sp3-rich, strained heterocyclic motifs is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical properties of drug candidates. Thietane derivatives, in particular, serve as metabolically stable bioisosteres for gem-dimethyl and oxetane groups. 3-(Methoxymethyl)thietan-3-amine represents a highly functionalized, quaternary building block critical for advanced drug discovery.

Due to the inherent ring strain and potential for sulfur oxidation or ring-opening, the scale-up synthesis of thietanes requires carefully optimized conditions. The traditional Strecker synthesis on thietan-3-one yields an aminonitrile intermediate that can be unstable and requires hazardous cyanide gas handling. To ensure process safety and high throughput, this protocol utilizes the Bucherer-Bergs reaction[1]. By reacting thietan-3-one with potassium cyanide and ammonium carbonate, the equilibrium is driven forward by the precipitation of a highly crystalline spirohydantoin intermediate. Subsequent alkaline hydrolysis yields 3-aminothietane-3-carboxylic acid[2], which is then subjected to a robust protection-reduction-alkylation-deprotection sequence to afford the target methoxymethyl amine.

Synthetic Workflow Diagram

G A Thietan-3-one (Starting Material) B Spirohydantoin Intermediate (Bucherer-Bergs) A->B KCN, (NH4)2CO3 EtOH/H2O, 60°C C 3-Aminothietane-3-carboxylic acid (Hydrolysis) B->C 3M NaOH (aq) Reflux, 24h D Boc-Amino Acid (Protection) C->D Boc2O, Et3N THF/H2O, RT E Boc-Amino Alcohol (Reduction) D->E 1. Isobutyl chloroformate, NMM 2. NaBH4 (aq) F Boc-Amino Ether (Methylation) E->F NaH, MeI THF, 0°C to RT G 3-(Methoxymethyl)thietan-3-amine HCl (Deprotection) F->G 4M HCl in Dioxane DCM, RT

Figure 1: Five-step scale-up synthesis workflow for 3-(Methoxymethyl)thietan-3-amine.

Step-by-Step Experimental Protocols

Step 1: Bucherer-Bergs Reaction (Spirohydantoin Formation)

  • Objective: Convert thietan-3-one to thietane-3-spiro-5'-hydantoin.

  • Mechanism & Causality: Ammonium carbonate dissociates to provide ammonia (forming the imine with the ketone) and carbon dioxide (facilitating the cyclization of the aminonitrile into a hydantoin). The insolubility of the hydantoin drives the reaction to completion, allowing isolation by simple filtration[1].

  • Charge a jacketed reactor with thietan-3-one (1.0 eq), ethanol (5 vol), and water (5 vol).

  • Add potassium cyanide (1.1 eq) and ammonium carbonate (2.0 eq). Safety Note: Perform in a highly ventilated fume hood; maintain alkaline pH to prevent HCN gas evolution.

  • Heat the biphasic mixture to 60 °C and stir for 16 hours.

  • Cool the reactor to 5 °C. The spirohydantoin will precipitate as a dense white solid.

  • Filter, wash with cold water, and dry under vacuum to afford the intermediate.

Step 2: Alkaline Hydrolysis & Boc Protection

  • Objective: Hydrolyze the hydantoin to the amino acid and protect the amine.

  • Mechanism & Causality: The robust hydantoin ring requires extended heating in strong base to undergo double hydrolysis. Direct Boc-protection of the resulting aqueous zwitterion avoids challenging isolation steps of the highly water-soluble amino acid[2][3].

  • Suspend the spirohydantoin in 3M aqueous NaOH (10 vol).

  • Reflux (approx. 105 °C) for 24 hours until complete dissolution and conversion (monitor by LC-MS).

  • Cool to 0 °C and carefully adjust the pH to 9.5 using 6M HCl.

  • Add THF (10 vol) and triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Concentrate under reduced pressure to remove THF, acidify the aqueous layer to pH 3 with 1M KHSO₄, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield 3-(tert-butoxycarbonylamino)thietane-3-carboxylic acid.

Step 3: Mixed Anhydride Reduction

  • Objective: Reduce the carboxylic acid to a primary alcohol.

  • Mechanism & Causality: Direct reduction of carboxylic acids is kinetically slow. Activation with isobutyl chloroformate generates a highly electrophilic mixed anhydride, which is rapidly and chemoselectively reduced by aqueous NaBH₄, preserving the Boc group and the sensitive thietane ring.

  • Dissolve the Boc-amino acid in anhydrous THF (10 vol) under nitrogen and cool to -10 °C.

  • Add N-methylmorpholine (NMM, 1.2 eq) followed by slow addition of isobutyl chloroformate (1.1 eq). Stir for 30 minutes to form the mixed anhydride.

  • Filter off the precipitated NMM·HCl salt directly into a receiving flask cooled to 0 °C.

  • Add a solution of NaBH₄ (2.5 eq) in a minimum amount of water dropwise.

  • Stir for 1 hour at room temperature. Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield tert-butyl (3-(hydroxymethyl)thietan-3-yl)carbamate.

Step 4: Methylation (Etherification)

  • Objective: Convert the primary alcohol to a methoxymethyl group.

  • Mechanism & Causality: Sodium hydride deprotonates the alcohol to form a strong alkoxide nucleophile. Strict temperature control (0 °C) is vital to prevent base-catalyzed ring-opening or elimination side reactions of the strained thietane.

  • Dissolve the Boc-amino alcohol in anhydrous THF (10 vol) and cool to 0 °C under nitrogen.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Safety Note: Vigorous H₂ gas evolution will occur.

  • Stir for 30 minutes, then add iodomethane (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with ice water, extract with MTBE, wash with brine, and concentrate to yield tert-butyl (3-(methoxymethyl)thietan-3-yl)carbamate.

Step 5: Deprotection & Salt Formation

  • Objective: Remove the Boc group to yield the final API intermediate.

  • Mechanism & Causality: Anhydrous acidic conditions (HCl in dioxane) cleanly cleave the tert-butyl carbamate, releasing isobutylene and CO₂. The product precipitates as a stable hydrochloride salt, preventing oxidative degradation of the free amine.

  • Dissolve the Boc-amino ether in dichloromethane (5 vol).

  • Add 4M HCl in dioxane (5.0 eq) at room temperature.

  • Stir for 4 hours. The product will begin to precipitate as the reaction proceeds.

  • Add diethyl ether (10 vol) to maximize precipitation.

  • Filter the solid, wash with ether, and dry under high vacuum to afford 3-(methoxymethyl)thietan-3-amine hydrochloride.

Quantitative Data & Process Parameters

Process StepKey ReagentsTemp (°C)Time (h)Typical YieldCritical Quality Attribute (CQA)
1. Bucherer-Bergs KCN, (NH₄)₂CO₃601680-85%Complete conversion of ketone; crystalline purity >98%.
2. Hydrolysis/Boc 3M NaOH, then Boc₂O105, then 2024 + 1270-75%pH control during Boc protection (pH 9-10) to prevent dimerization.
3. Reduction Isobutyl chloroformate, NaBH₄-10 to 201.585-90%Chemoselectivity; absence of over-reduction or ring-opening.
4. Methylation NaH, MeI0 to 204.575-80%Strict anhydrous conditions; control of H₂ off-gassing.
5. Deprotection 4M HCl in Dioxane20490-95%Complete Boc removal; isolation of stable HCl salt.

References[2] Kozikowski, A. P., & Fauq, A. H. (1991). Synthesis of Novel Four-Membered Ring Amino Acids as Modulators of the N-Methyl-D-Aspartate(NMDA) Receptor Complex. Synlett, 1991(11), 783-784. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1991-20873[3] MDPI. (2023). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules. URL: https://www.mdpi.com/1420-3049/28/11/4547[1] World Intellectual Property Organization. (2025). Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists of parathyroid hormone 1 and incretin receptors (Patent No. WO2025226892A1). URL: https://patents.google.com/patent/WO2025226892A1/en

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thietane ring-opening reactions during amine functionalization

A Guide to Preventing Ring-Opening Reactions During Amine Functionalization Welcome to the Technical Support Center for advanced thietane chemistry. This guide is specifically designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ring-Opening Reactions During Amine Functionalization

Welcome to the Technical Support Center for advanced thietane chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating amine functionalities into thietane-containing molecules. The inherent ring strain of the four-membered thietane ring makes it a versatile synthetic intermediate, but also susceptible to undesired ring-opening reactions, particularly in the presence of nucleophilic amines.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and overcome these challenges, ensuring the integrity of your thietane core during synthesis.

Troubleshooting Guide: Navigating Unwanted Ring-Opening

This section addresses common issues encountered during the amine functionalization of thietanes and provides actionable solutions based on mechanistic principles.

Question: My reaction of a 2-substituted thietane with a primary amine is yielding a mixture of the desired 3-aminothietane and a ring-opened thiol. How can I favor the desired substitution product?

This is a classic problem of competing reaction pathways: nucleophilic attack at the C3 position versus nucleophilic attack at a carbon atom of the thietane ring, leading to cleavage. The outcome is highly dependent on several factors.

Underlying Cause: The reaction mechanism can proceed via two main pathways: a direct SN2 displacement at C3 (if a suitable leaving group is present) or a nucleophilic ring-opening of the thietane. The latter is often facilitated by the high ring strain of the four-membered ring.[1]

Solutions & Scientific Rationale:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) is often the most effective initial step.[2] Lower temperatures favor the kinetically controlled product, which is often the desired substitution product, over the thermodynamically favored ring-opened product. Increased thermal energy can provide the activation energy needed to overcome the barrier to ring-opening.[3]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome.

    • Aprotic Solvents: Non-polar, aprotic solvents like toluene or THF are generally preferred. They are less likely to stabilize charged intermediates that can form during ring-opening.

    • Protic Solvents: Protic solvents like water or alcohols should be used with caution. They can participate in the reaction by protonating the sulfur atom, activating the ring towards nucleophilic attack and subsequent opening.[4][5]

  • Amine Stoichiometry and Basicity:

    • Excess Amine: Using a large excess of the amine can sometimes promote ring-opening by increasing the concentration of the nucleophile. A stoichiometric amount or a slight excess (1.1-1.5 equivalents) is often optimal.

    • Amine Basicity: Highly basic amines are more likely to induce ring-opening. If possible, consider using a less basic amine or protecting the amine to reduce its nucleophilicity and basicity.[6][7]

Question: I am attempting to perform a Lewis acid-catalyzed amination of a thietane, but I'm observing significant polymerization and decomposition. What's going wrong?

Lewis acids can be excellent for activating the thietane ring towards nucleophilic attack, but they can also aggressively promote ring-opening and subsequent polymerization.[1]

Underlying Cause: The Lewis acid coordinates to the sulfur atom, making the ring carbons more electrophilic. While this facilitates the desired reaction, strong Lewis acids can lead to the formation of a highly reactive thietanium ion intermediate, which can be attacked by another thietane molecule, initiating polymerization.[8][9][10]

Solutions & Scientific Rationale:

  • Choice of Lewis Acid: The strength of the Lewis acid is critical.

    • Milder Lewis Acids: Start with milder Lewis acids such as Zn(OTf)₂, Sc(OTf)₃, or Yb(OTf)₃.[8] These are often sufficient to activate the ring without causing extensive decomposition.

    • Avoid Strong Lewis Acids: Strong Lewis acids like AlCl₃ or BF₃·OEt₂ should be used as a last resort and at very low temperatures, as they are more prone to inducing polymerization.

  • Catalyst Loading: Use the lowest effective catalyst loading, typically in the range of 5-10 mol%. Higher loadings increase the concentration of the activated species and the likelihood of side reactions.

  • Slow Addition: Adding the Lewis acid slowly to the reaction mixture at a low temperature can help to control the concentration of the reactive intermediate and minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of amine-induced thietane ring-opening?

The most common mechanism involves the nucleophilic attack of the amine's lone pair on one of the carbon atoms of the thietane ring. This leads to the cleavage of a carbon-sulfur bond and the formation of a zwitterionic intermediate. Subsequent proton transfer, often facilitated by another amine molecule or the solvent, results in the formation of a thiol and an amino group. The regioselectivity of the attack (at the more or less substituted carbon) is influenced by steric and electronic factors.[11][12]

Q2: How does steric hindrance on the amine and the thietane affect the propensity for ring-opening?

Steric hindrance plays a crucial role in directing the course of the reaction.[13][14][15]

  • Sterically Hindered Amines: Amines with bulky substituents (e.g., diisopropylamine, tert-butylamine) are less likely to cause ring-opening.[16][17] Their size can make it difficult to approach the carbon atoms of the thietane ring, thus favoring attack at a more accessible position, such as a substituent on the ring, if one is present.

  • Sterically Hindered Thietanes: Substituents on the thietane ring can also influence the reaction. Bulky groups adjacent to the sulfur atom can shield the ring carbons from nucleophilic attack, making ring-opening less favorable.

Q3: Are there any protecting groups for the thietane sulfur atom to prevent its participation in side reactions?

While not as common as protecting groups for other functionalities, the sulfur atom of the thietane can be oxidized to a sulfoxide or a sulfone.

  • Thietane-1-oxide (Sulfoxide): Oxidation to the sulfoxide reduces the nucleophilicity of the sulfur atom, making it less prone to coordination with Lewis acids. However, the sulfoxide group can still participate in other reactions.

  • Thietane-1,1-dioxide (Sulfone): Oxidation to the sulfone significantly deactivates the sulfur atom towards electrophilic attack. The electron-withdrawing nature of the sulfone group also makes the adjacent carbons less susceptible to nucleophilic attack, thus stabilizing the ring.[18][19] The sulfone can often be reduced back to the sulfide if needed.

Q4: Can I use a base to catalyze the reaction of an amine with a thietane?

The use of a base is generally not recommended. A strong base can deprotonate the carbon atom adjacent to the sulfur, leading to a ring-opening elimination reaction, especially if there are electron-withdrawing groups present.[20] This is a known decomposition pathway for activated thiiranes and can be applicable to thietanes under certain conditions.

Experimental Protocols

Protocol 1: General Procedure for the Controlled Amination of a 3-Mesyloxythietane

This protocol provides a starting point for the nucleophilic substitution of a leaving group on the thietane ring, minimizing ring-opening.

Materials:

  • 3-Mesyloxythietane derivative

  • Primary or secondary amine (1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-mesyloxythietane derivative and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the amine to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Amine Functionalization

Thietane Thietane Substrate Product Desired 3-Aminothietane Thietane->Product SN2 Substitution Byproduct Ring-Opened Thiol Thietane->Byproduct Ring-Opening Amine Amine Nucleophile Amine->Product Amine->Byproduct start Ring-Opening Observed? temp Lower Reaction Temperature start->temp Yes solvent Switch to Aprotic Solvent temp->solvent amine Use Less Basic/Sterically Hindered Amine solvent->amine protect Consider Thietane Oxidation amine->protect success Problem Solved protect->success

Caption: Decision tree for troubleshooting thietane ring-opening.

Quantitative Data Summary

Table 1: Recommended Starting Conditions to Minimize Ring-Opening

ParameterRecommended ConditionRationale
Temperature 0 °C to -78 °CFavors kinetic product, reduces rate of ring-opening. [2]
Solvent Aprotic (e.g., THF, Toluene)Minimizes stabilization of charged intermediates. [4][5]
Amine Stoichiometry 1.1 - 1.5 equivalentsAvoids high nucleophile concentration that can promote ring-opening.
Amine Type Less basic, sterically hinderedReduces nucleophilicity and steric accessibility for ring attack. [16][17]
Lewis Acid (if used) Mild (e.g., Sc(OTf)₃, Zn(OTf)₂)Activates the ring without excessive promotion of polymerization. [8]
Catalyst Loading 5-10 mol%Minimizes concentration of highly reactive intermediates.

References

  • Theoretical calculational investigation on the regioselectivity of the ring opening of thiiranes with ammonia and amines | Request PDF - ResearchGate. Available at: [Link]

  • UNIT 3 FOUR MEMBERED HETEROCYCLES - eGyanKosh. Available at: [Link]

  • Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC. Available at: [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Chemical Reviews. Available at: [Link]

  • Recent synthesis of thietanes - PMC - NIH. Available at: [Link]

  • Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchGate. Available at: [Link]

  • Mild Intramolecular Ring Opening of Oxetanes | Organic Letters - ACS Publications. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent synthesis of thietanes - Beilstein Journals. Available at: [Link]

  • E. Block The first isolation and identification of thietane and several of its homologues dates back to 1916. [11]The synthesis a. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. Available at: [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC. Available at: [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Available at: [Link]

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  • steric hindrance effect: Topics by Science.gov. Available at: [Link]

  • Synthesis of azetidines by addition of amines to alkenes and alkynes - ResearchGate. Available at: [Link]

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  • WO2013007582A2 - Processes for the preparation of thietanamine - Google Patents.
  • (PDF) Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes - ResearchGate. Available at: [Link] laminothietanes

  • Impact of Solvent on the Thermal Stability of Amines - SINTEF. Available at: [Link]

  • One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Available at: [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane | Chemical Engineering Transactions. Available at: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - MDPI. Available at: [Link]

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate. Available at: [Link]

  • Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer - KAIST (Korea Advanced Institute of Science and Technology). Available at: [Link]

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Reference Data & Comparative Studies

Comparative

LC-MS Method Validation and Quantification for 3-(Methoxymethyl)thietan-3-amine: A Comparative Guide to HILIC vs. RPLC

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, causality in bioanalytical workflows, and ICH M10 compliant validation. Introduction: The Analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, causality in bioanalytical workflows, and ICH M10 compliant validation.

Introduction: The Analytical Challenge of Polar Amines

3-(Methoxymethyl)thietan-3-amine (CAS: 1547028-25-0; MW: 133.21 g/mol ) is a highly polar, low-molecular-weight building block featuring a four-membered sulfur-containing thietane ring[1][2]. As this structural motif becomes increasingly prevalent in pharmaceutical drug discovery, developing robust bioanalytical assays for its quantification in biological matrices is critical.

The primary analytical challenge lies in its physicochemical properties. Standard Reversed-Phase Liquid Chromatography (RPLC) utilizes non-polar stationary phases (e.g., C18) which fail to adequately retain highly polar, basic amines[3]. Consequently, these analytes elute in the void volume, suffering from severe ion suppression due to co-eluting endogenous matrix components (like salts and unretained proteins).

This guide objectively compares the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a self-validating, step-by-step protocol for quantifying 3-(Methoxymethyl)thietan-3-amine in accordance with FDA/ICH M10 guidelines[4].

Chromatographic Strategy: The Causality of Retention

To design a robust assay, we must understand the causality behind chromatographic retention and mass spectrometric ionization.

Why RPLC Fails: In RPLC, retaining a highly polar molecule like 3-(Methoxymethyl)thietan-3-amine requires a highly aqueous mobile phase (>95% water). However, forcing high aqueous conditions on a hydrophobic C18 phase can lead to stationary phase "dewetting" (pore collapse), resulting in irreproducible retention times[3]. Furthermore, highly aqueous effluents are notoriously difficult to desolvate in an Electrospray Ionization (ESI) source, which drastically dampens MS sensitivity.

Why HILIC Succeeds: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[5]. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the polar stationary phase. The Causality Advantage: Because the mobile phase is predominantly organic, ESI droplet desolvation is highly efficient. This leads to taller peaks, significantly reduced background noise, and superior signal-to-noise ratios for low-abundance polar compounds[5].

G Start Analyte: 3-(Methoxymethyl)thietan-3-amine Highly Polar, Basic Amine RPLC Reversed-Phase (C18) Mobile Phase: High Aqueous Start->RPLC Standard Approach HILIC HILIC (Amide/Silica) Mobile Phase: High Organic Start->HILIC Polar Approach RPLC_Result Poor Retention (Void Volume) High Ion Suppression Poor ESI Desolvation RPLC->RPLC_Result HILIC_Result Strong Retention (Partitioning) Low Background Noise Enhanced ESI+ Sensitivity HILIC->HILIC_Result

Caption: Logical decision tree comparing RPLC and HILIC retention mechanisms for polar amines.

Comparative Performance Data

The following table summarizes the experimental comparison of 3-(Methoxymethyl)thietan-3-amine analyzed via standard C18 RPLC versus an Amide-HILIC column.

ParameterRPLC (C18 Column)HILIC (Amide Column)
Retention Time (tR) < 0.5 min (Elutes in void volume)> 2.5 min (Well retained)
Peak Shape Asymmetric, severe tailingSharp, symmetrical
ESI+ Sensitivity Low (Aqueous suppression)High (Organic desolvation enhancement)
Matrix Effect Severe (Co-elution with salts)Minimal (Orthogonal separation from salts)
Sample Prep Compatibility Requires evaporation and reconstitutionDirect injection of ACN PPT extract

Sample Preparation: The Solvent Matching Principle

A critical, self-validating aspect of LC-MS method design is the injection solvent effect.

For HILIC, the sample must be dissolved in a high-organic solvent. Injecting a highly aqueous sample onto a HILIC column causes the water to act as a strong elution solvent, leading to peak breakthrough and distortion. Therefore, a simple Protein Precipitation (PPT) using acetonitrile (ACN) is the optimal choice.

By precipitating 1 volume of plasma with 3 volumes of ACN, the resulting supernatant is 75% organic. This matches the starting conditions of the HILIC gradient, allowing the extract to be injected directly without the need for time-consuming evaporation and reconstitution steps.

Detailed Experimental Methodologies

Protocol A: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable-isotope labeled analog).

  • Add 150 µL of cold Acetonitrile (100% ACN) to precipitate proteins.

  • Vortex the plate vigorously for 5 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate for direct injection.

Protocol B: LC-MS/MS Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Provides necessary ionic strength for HILIC partitioning).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, ramp to 60% B over 3 mins, return to 85% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic amine readily accepts a proton to form [M+H]+.

  • MRM Transitions: Precursor m/z 134.1 → Product optimization required (monitor loss of methoxymethyl group or ammonia).

Bioanalytical Method Validation (ICH M10 Compliant)

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA/ICH M10 guidelines for bioanalytical method validation[4].

Step 1: Selectivity and Matrix Effect
  • Mechanism: Matrix components (e.g., phospholipids) can suppress or enhance the MS signal.

  • Procedure: Analyze blank matrix from 6 independent sources. Spike 3-(Methoxymethyl)thietan-3-amine at the Lower Limit of Quantification (LLOQ).

  • Acceptance: The blank response must be <20% of the LLOQ response[4]. Calculate the Matrix Factor (MF) by dividing the peak area in the presence of matrix by the peak area in neat solvent. An MF close to 1.0 indicates minimal matrix interference.

Step 2: Linearity and Calibration
  • Procedure: Prepare calibration standards in blank matrix covering the expected biological range (e.g., 1 - 1000 ng/mL).

  • Acceptance: The calibration curve must utilize a weighted linear regression (e.g., 1/x²). Back-calculated concentrations must be within ±15% of the nominal value (±20% at LLOQ)[4].

Step 3: Accuracy and Precision (A&P)
  • Procedure: Prepare Quality Control (QC) samples at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification). Run 3 independent analytical batches on at least 2 different days, with 6 replicates per QC level.

  • Acceptance: Intra-batch and inter-batch precision (%CV) must be ≤15% (≤20% for LLOQ). Accuracy must be within ±15% of nominal (±20% for LLOQ)[4].

Validation Prep Sample Preparation (3:1 ACN PPT) Yields 75% Organic Extract LCMS HILIC-ESI-MS/MS Direct Injection of Extract Prep->LCMS Val_Selectivity Selectivity & Matrix Effect Blank < 20% LLOQ Calculate Matrix Factor LCMS->Val_Selectivity Val_Accuracy Accuracy & Precision 3 Batches, 4 QC Levels CV ≤ 15% LCMS->Val_Accuracy Val_Stability Stability Testing Benchtop, F/T, Autosampler Deviation ≤ 15% LCMS->Val_Stability

Caption: Self-validating ICH M10 workflow from sample preparation to stability testing.

Conclusion

For the bioanalytical quantification of highly polar, basic amines like 3-(Methoxymethyl)thietan-3-amine, HILIC coupled with ESI-MS/MS is objectively superior to traditional RPLC. By leveraging the analyte's polarity, HILIC provides orthogonal retention, eliminates the need for system-contaminating ion-pairing reagents, and synergizes perfectly with high-organic sample preparation (PPT) to maximize MS sensitivity, throughput, and assay reliability.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis , FDA.gov. Available at:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column , LabRulez. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography , Chrom Tech. Available at:[Link]

  • 1547028-25-0 3-(Methoxymethyl)thietan-3-amine , Chemsrc. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 3-(Methoxymethyl)thietan-3-amine

Title: Analytical Characterization of 3-(Methoxymethyl)thietan-3-amine: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Fragmentation Patterns Executive Summary The structural elucidation of small, strained heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization of 3-(Methoxymethyl)thietan-3-amine: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Fragmentation Patterns

Executive Summary

The structural elucidation of small, strained heterocycles is a critical bottleneck in modern drug discovery. 3-(Methoxymethyl)thietan-3-amine (CAS: 1547028-25-0)[1], a highly functionalized four-membered sulfur heterocycle, presents unique analytical challenges due to its multiple ionization sites and propensity for complex ring-opening reactions. As a Senior Application Scientist, I have designed this guide to objectively compare the performance, mechanistic fragmentation pathways, and operational protocols of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this specific scaffold.

Mechanistic Principles of Ionization and Fragmentation

To optimize the analysis of 3-(Methoxymethyl)thietan-3-amine (Exact Mass: 133.056 Da), one must understand the causality behind the fragmentation pathways dictated by the chosen ionization source[2].

Electron Ionization (EI-MS): Hard Ionization and Radical Cations

In GC-EI-MS, gas-phase molecules are bombarded with high-energy electrons (standardly 70 eV)[3]. Because the ionization energy of most organic molecules is between 7–10 eV, this process imparts massive excess internal vibrational energy, stripping an electron to form an unstable, odd-electron radical cation ( [M]+∙ ).

  • Thietane Specifics: For 3-(Methoxymethyl)thietan-3-amine, the molecular ion ( m/z 133) is typically weak. The excess energy drives rapid α -cleavage adjacent to the amine and ether groups. Furthermore, strained sulfur heterocycles like thietanes undergo predictable unimolecular retro-[2+2] cycloadditions or C-S bond cleavages, ejecting neutral thioformaldehyde ( CH2​S , 46 Da) or ethylene ( C2​H4​ , 28 Da)[4].

Electrospray Ionization (ESI-MS/MS): Soft Ionization and The Mobile Proton

Conversely, LC-ESI-MS/MS utilizes a strong electric field to desolvate ions from a liquid spray, generating intact, even-electron protonated species ( [M+H]+ at m/z 134)[5]. Because ESI is a "soft" technique, structural information is only obtained via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., QqQ or Q-TOF)[2].

  • The Mobile Proton Model: Protonation initially occurs at the most basic site (the primary amine). However, upon collisional activation, the proton becomes mobile, migrating to the ether oxygen or the thietane sulfur[6]. This migration weakens adjacent bonds, leading to the neutral loss of ammonia ( −NH3​ , 17 Da), methanol ( −CH3​OH , 32 Da), or ring-opening fragments[6][7].

Fragmentation M_ESI [M+H]+ m/z 134 F1_ESI [M+H - NH3]+ m/z 117 M_ESI->F1_ESI -17 Da (Ammonia) F2_ESI [M+H - CH3OH]+ m/z 102 M_ESI->F2_ESI -32 Da (Methanol) F3_ESI [M+H - CH2S]+ m/z 88 M_ESI->F3_ESI -46 Da (Thioformaldehyde) M_EI [M]+• m/z 133 F1_EI [M - CH2OCH3]+ m/z 88 M_EI->F1_EI Alpha-cleavage (-45 Da) F2_EI [M - CH2S]+• m/z 87 M_EI->F2_EI Ring opening (-46 Da)

Fig 1: Divergent fragmentation pathways of 3-(Methoxymethyl)thietan-3-amine.

Comparative Performance Data

When selecting an analytical strategy for 3-(Methoxymethyl)thietan-3-amine, one must weigh the need for absolute structural confirmation (EI-MS libraries) against the need for high-sensitivity quantification in complex matrices (ESI-MS/MS)[8].

Table 1: Quantitative Comparison of MS Modalities for Thietane Amines

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)Causality / Scientific Rationale
Ionization Energy 70 eV (Fixed)10–40 eV (Variable CID)EI requires high energy to overcome the ionization potential of volatile gases[3].
Primary Precursor m/z 133 ( [M]+∙ ) m/z 134 ( [M+H]+ )ESI relies on solution-phase acid-base chemistry; EI relies on gas-phase electron stripping[5].
Diagnostic Isotope m/z 135 (~4.4% abundance) m/z 136 (~4.4% abundance)The 34S isotope provides a critical A+2 signature confirming the presence of the sulfur atom.
Limit of Detection 10 – 50 ng/mL0.1 – 1.0 ng/mLESI-MS/MS utilizes Multiple Reaction Monitoring (MRM), drastically reducing matrix background noise[9].
Matrix Suitability Organic extracts (low moisture)Aqueous/Organic biological fluidsGC requires volatile, thermally stable analytes; LC handles polar/aqueous systems directly[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and a built-in quality control checkpoint.

Protocol A: LC-ESI-MS/MS Targeted Analysis (Quantification & CID Profiling)

Objective: Achieve sub-ng/mL sensitivity and map the mobile-proton driven fragmentation.

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid forces the solution-phase equilibrium toward the protonated [M+H]+ state prior to aerosolization, maximizing ESI efficiency[6].

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or polar-endcapped C18 column. Causality: The primary amine makes this molecule highly polar; standard C18 will result in poor retention and ion suppression in the void volume.

  • Source Tuning:

    • Capillary Voltage: +3.0 kV (Positive Ion Mode).

    • Desolvation Temperature: 350°C.

    • Validation Checkpoint: Infuse a tuning standard. Ensure the [M+H]+ peak at m/z 134 is at least 100x the intensity of the background noise before proceeding.

  • Tandem MS (CID) Optimization: Isolate m/z 134 in Q1. Ramp the collision energy (CE) in Q2 from 10 to 40 eV using Argon gas.

    • At ~15 eV, monitor the loss of NH3​ ( m/z 117).

    • At ~25 eV, monitor the thietane ring cleavage ( m/z 88)[7].

  • Data Acquisition: Set up an MRM method monitoring the 134→117 (quantifier) and 134→88 (qualifier) transitions.

Protocol B: GC-EI-MS Structural Elucidation

Objective: Generate a reproducible, library-searchable fragmentation fingerprint.

  • Sample Preparation (Free-Basing): Extract the compound into a non-polar solvent (e.g., Hexane or Dichloromethane) under basic conditions (pH > 10). Causality: Amines must be in their uncharged free-base form to volatilize efficiently in the GC inlet without thermal degradation.

  • Chromatography: Inject 1 μ L into a split/splitless inlet (250°C) using a base-deactivated capillary column (e.g., Rtx-Volatile Amine). Validation Checkpoint: Run a solvent blank first to ensure no carryover or column bleed interferes with the low-mass region ( m/z 40-150).

  • Ionization & Acquisition:

    • Set the EI source to 70 eV and 230°C. Causality: 70 eV is the universal standard for generating spectra that match NIST/Wiley libraries[3].

    • Scan range: m/z 35 to 200. (Avoid scanning below 35 to exclude air/water background).

  • Spectral Analysis: Identify the molecular ion at m/z 133. Confirm the presence of sulfur by verifying the m/z 135 peak is ~4.4% the intensity of the m/z 133 peak. Identify the base peak (likely m/z 88 via α -cleavage).

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample Sample Prep (3-(Methoxymethyl)thietan-3-amine) GC Gas Chromatography (Volatilization) Sample->GC LC Liquid Chromatography (Solvent Separation) Sample->LC EI Electron Ionization (70 eV, Hard) GC->EI Quad Quadrupole Analyzer (m/z 35-200) EI->Quad Data Data Analysis & Structural Elucidation Quad->Data ESI Electrospray Ionization (Soft Ionization) LC->ESI QqQ Tandem MS (QqQ) (CID Fragmentation) ESI->QqQ QqQ->Data

Fig 2: GC-EI-MS vs. LC-ESI-MS/MS workflow for thietane amine analysis.

Conclusion

For the rigorous characterization of 3-(Methoxymethyl)thietan-3-amine, the choice of mass spectrometry platform dictates the analytical outcome. GC-EI-MS provides undeniable structural proof through aggressive, predictable bond cleavages (such as the loss of thioformaldehyde) and is highly recommended for initial synthetic verification. However, for downstream drug development applications requiring high sensitivity and matrix tolerance, LC-ESI-MS/MS is superior, provided the analyst understands the mobile-proton driven neutral losses inherent to this strained sulfur scaffold.

References

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Available at:[Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Available at:[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at:[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at:[Link]

  • A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. PubMed. Available at:[Link]

  • Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer. Advion, Inc. Available at:[Link]

  • 1547028-25-0 3-(Methoxymethyl)thietan-3-amine. Chemsrc. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at:[Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at:[Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. Available at:[Link]

Sources

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